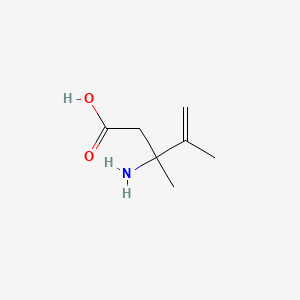![molecular formula C20H19N3O2S B2725156 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034293-40-6](/img/structure/B2725156.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic organic molecule featuring a thienopyridine core fused to an azetidine and an isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the initial formation of the thienopyridine core, followed by its coupling with azetidine and isoxazole derivatives. Typical conditions might include palladium-catalyzed cross-coupling reactions and various protective group strategies to ensure selective functionalization.
Industrial Production Methods
Scaling up to industrial production often requires optimizing reaction conditions to achieve high yield and purity. This includes refining the use of catalysts, solvents, and reaction times. High-throughput synthesis and automated systems can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: : Halogenated versions of this compound can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts for substitution: : Palladium on carbon (Pd/C), copper iodide (CuI).
Major Products
Oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups depending on the reactants used.
科学的研究の応用
Chemistry
It serves as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
Medicine
Its structure suggests potential pharmacological activities, which could be explored for developing new therapeutic agents.
Industry
This compound could be used in the development of novel materials due to its unique structural characteristics.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The azetidine and isoxazole groups can interact with active sites, while the thienopyridine core enhances binding affinity through π-π interactions.
類似化合物との比較
Similar Compounds
(3-(Piperidin-4-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
(3-(4-Hydroxyphenyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Uniqueness
The presence of the thienopyridine core in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique compared to similar compounds. This structural element can confer distinct electronic properties and reactivity, differentiating it in chemical and biological applications.
That’s a snapshot of what makes this compound intriguing. What catches your eye in this scientific landscape?
特性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(17-10-18(25-21-17)14-4-2-1-3-5-14)23-12-16(13-23)22-8-6-19-15(11-22)7-9-26-19/h1-5,7,9-10,16H,6,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCQYUACHXQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)





![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

![N-(4-acetylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2725090.png)
![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)

